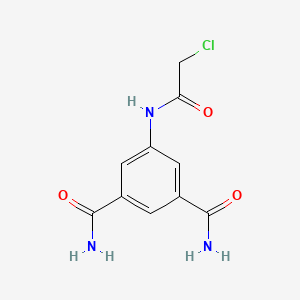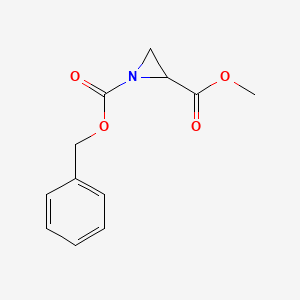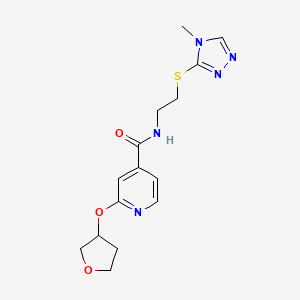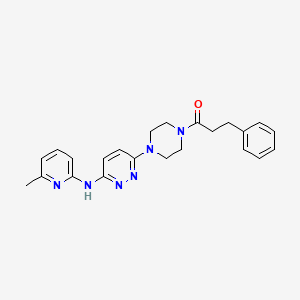
5-(cyclopropylmethyl)-2H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The cyclopropyl group is a three-membered ring structure derived from cyclopropane . Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms . The specific compound “5-(cyclopropylmethyl)-2H-tetrazole” would contain these structures, but without more information, it’s difficult to provide a more detailed description.
Molecular Structure Analysis
Cyclopropyl groups are highly strained due to their 60° bond angles . Tetrazoles have a five-membered ring with four nitrogen atoms . The specific structure of “5-(cyclopropylmethyl)-2H-tetrazole” would depend on the arrangement and bonding of these groups.Chemical Reactions Analysis
The reactivity of “5-(cyclopropylmethyl)-2H-tetrazole” would likely be influenced by the reactivity of its cyclopropyl and tetrazole groups. Cyclopropyl groups are known to be involved in various reactions due to their ring strain . Tetrazoles can participate in various reactions due to their multiple nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(cyclopropylmethyl)-2H-tetrazole” would be determined by its specific structure. Cyclopropyl groups have properties such as a refractive index of 1.431 and a density of 0.89 g/mL at 25 °C .Applications De Recherche Scientifique
Synthesis and Functionalization
Tetrazoles, including 5-substituted tetrazoles like 5-(cyclopropylmethyl)-2H-tetrazole, are key synthetic heterocycles in organic chemistry, with applications in drug design due to their bioisosteric resemblance to carboxylic acids. They offer advantages such as higher lipophilicity and metabolic resistance. These compounds are utilized as intermediates in synthesizing other heterocycles and activators in oligonucleotide synthesis. Innovative synthetic approaches to these tetrazoles include acidic media/proton catalysis, Lewis acids, and organometallic or organosilicon azides. Functionalization often leads to regioselective challenges, with microwave-assisted synthesis emerging as a novel method to overcome such hurdles (Roh, Vávrová, & Hrabálek, 2012).
Medicinal Chemistry and Drug Design
5-Substituted tetrazoles serve as bioisosteric replacements for carboxylic acids, contributing to the development of various clinical drugs like losartan and cefazolin. The structural motif of tetrazole is leveraged for its beneficial properties in pharmacokinetics, pharmacodynamics, and metabolism enhancement. Recent advancements in synthesis techniques have focused on developing more efficient and environmentally friendly methods (Mittal & Awasthi, 2019).
Coordination Chemistry and Material Science
Tetrazole compounds find applications in coordination chemistry and the synthesis of metal-organic coordination polymers. These complexes exhibit fascinating chemical and physical properties, including second harmonic generation, fluorescence, and ferroelectric behaviors, underscoring their potential in material science applications (Zhao et al., 2008).
Green Chemistry and Environmental Applications
The synthesis of 5-substituted tetrazoles has been enhanced by green chemistry approaches, such as the use of sulfamic acid as a catalyst, reducing the environmental impact of chemical synthesis. These methodologies emphasize the importance of developing sustainable and efficient synthetic routes, contributing to the broader application of tetrazoles in agriculture and industry as well (Aminimanesh & Shirian, 2017).
Innovative Synthesis Methods
Research has also focused on novel methods for synthesizing 5-substituted tetrazoles, including the use of heterogeneous catalysts and solvent-free conditions. These approaches aim to improve the efficiency, yield, and safety of tetrazole synthesis, further expanding their applicability across various scientific disciplines (Esirden, Başar, & Kaya, 2015).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(cyclopropylmethyl)-2H-tetrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c1-2-4(1)3-5-6-8-9-7-5/h4H,1-3H2,(H,6,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBSTNARGKVRBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=NNN=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(cyclopropylmethyl)-2H-tetrazole | |
CAS RN |
1154383-91-1 |
Source


|
| Record name | 5-(cyclopropylmethyl)-1H-1,2,3,4-tetrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-(trifluoromethyl)phenyl)ethanone](/img/structure/B2364593.png)
![2-[2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2364594.png)



![N-[(2Z)-6-fluoro-1,3-benzothiazol-2(3H)-ylidene]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2364602.png)



![2-[(3-chlorophenyl)sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B2364608.png)


![2-[9-(4-bromophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2364613.png)